DHPA

Cryptosporidiosis SAHH inhibition Antiparasitic

DHPA ((S)-9-(2,3-dihydroxypropyl)adenine) is an acyclic adenosine analogue that acts as a reversible, NAD⁺-independent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH; IC₅₀ 24 μM vs. C. parvum). Unlike generic SAHH inhibitors, it does not induce enzyme‑bound NAD⁺ reduction and preferentially targets CNG methylation motifs without affecting CG sites—a unique functional profile for dissecting methylation dynamics or calibrating antiviral assays (MIC 60 μg/mL against human rotavirus). Substituting with a higher‑affinity analogue (e.g., D‑eritadenine, IC₅₀ 30 nM) introduces >100‑fold potency shifts and alters mechanism; DHPA thus serves as an irreplaceable benchmark for assay validation and comparative SAR studies. Procure with confidence to ensure experimental reproducibility.

Molecular Formula C11H9N5O2
Molecular Weight 243.226
CAS No. 452094-30-3
Cat. No. B560501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPA
CAS452094-30-3
Synonyms3-(3,4-Dihydroxyphenyl)adenine;  4-(6-Amino-3H-purin-3-yl)-1,2-benzenediol
Molecular FormulaC11H9N5O2
Molecular Weight243.226
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NC(=C3C2=NC=N3)N)O)O
InChIInChI=1S/C11H9N5O2/c12-10-9-11(14-4-13-9)16(5-15-10)6-1-2-7(17)8(18)3-6/h1-5,17-18H,12H2
InChIKeyVOUFDNLWFYVWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPA (CAS 452094-30-3) Procurement Guide: S-Adenosylhomocysteine Hydrolase Inhibitor Selection for Antiviral & Antiparasitic Research


DHPA, specifically the (S)-enantiomer (S)-9-(2,3-dihydroxypropyl)adenine, is an acyclic aliphatic adenosine analogue that functions as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH; E.C. 3.3.1.1) [1]. This inhibition disrupts cellular methylation processes crucial for viral mRNA maturation and parasite growth, establishing DHPA as a broad-spectrum antiviral and antiparasitic tool compound [2]. It is a foundational comparator in SAHH inhibitor studies, offering a well-characterized benchmark for evaluating newer analogues [3].

Why DHPA Cannot Be Substituted: Critical Performance and Selectivity Gaps Versus Other SAHH Inhibitors


Procuring a generic SAHH inhibitor without rigorous comparative data is a high-risk strategy for experimental consistency. DHPA's performance profile is not representative of the entire class; its inhibitory potency (IC50) varies by over three orders of magnitude compared to high-affinity analogues like D-eritadenine (30 nM vs 24 μM) [1]. Furthermore, DHPA exhibits unique functional behavior, acting as a reversible inhibitor without inducing enzyme-bound NAD+ reduction, a mechanism distinct from other class members [2]. Crucially, its methylation inhibition is motif-specific (preferentially targeting CNG over CG motifs), a nuanced property not shared by other demethylating agents like 5-azacytidine [3]. Therefore, direct substitution based on mechanism alone will introduce significant variability in potency, selectivity, and downstream biological effects.

DHPA Quantitative Performance Data: Head-to-Head Comparisons for SAHH Inhibitor Procurement


DHPA vs. D-eritadenine: Comparative Antiparasitic Potency Against Cryptosporidium parvum

In a direct head-to-head study evaluating antiparasitic efficacy against Cryptosporidium parvum, (S)-DHPA exhibited an IC50 of 24 μM, whereas the comparator D-eritadenine demonstrated substantially higher potency with an IC50 of 30 nM [1]. This represents an 800-fold difference in activity between these two SAHH-targeting adenosine analogues.

Cryptosporidiosis SAHH inhibition Antiparasitic In vitro

DHPA vs. C-c3 Ado: Comparative Antiviral Potency Against Vesicular Stomatitis Virus

A comparative study on vesicular stomatitis virus (VSV) replication revealed a significant potency gap: the carbocyclic analog of 3-deazaadenosine (C-c3 Ado) was approximately 100 times more potent than (S)-DHPA, with an inhibitory concentration of 0.2-1 μg/mL for C-c3 Ado versus 60 μg/mL for (S)-DHPA [1][2].

Antiviral VSV SAHH inhibitor Broad-spectrum

DHPA vs. SAHH Inhibitor Panel: Rotavirus Replication Inhibition Ranking

In a panel of SAHH inhibitors tested against human rotavirus strains, (S)-DHPA was the least potent among four identified efficacious compounds, with a minimum inhibitory concentration of 60 μg/mL and a low selectivity index of >3. This contrasts sharply with neplanocin A (0.2 μg/mL, SI >20) and C-c3 Ado (1.4 μg/mL, SI=70) [1].

Rotavirus Antiviral SAHH inhibitor Selectivity index

DHPA vs. 5-Azacytidine: Differential Sequence-Specificity of DNA Hypomethylation

A unique property of DHPA is its sequence-specific hypomethylation effect. In tobacco genome studies, DHPA preferentially inhibited methylation at CNG and non-symmetrical motifs while showing negligible effect on CG methylation patterns. In contrast, the comparator 5-azacytidine induces heritable, broad-spectrum demethylation [1].

Epigenetics DNA methylation SAHH inhibitor Plant virology

DHPA vs. D-Eritadenine: Differential Mechanism of SAHH Inactivation in Hepatocytes

A mechanistic study in intact rat hepatocytes demonstrated that (S)-DHPA functions as an inhibitor without inducing reduction of enzyme-bound NAD+, whereas the comparator D-eritadenine does not follow this pattern [1]. Furthermore, the intracellular enzyme inactivation efficiency order was D-eritadenine > L-eritadenine > (S)DHPA, and (S)DHPA uniquely showed an unexpected accumulation of AdoHcy beyond what would be predicted from enzyme inactivation alone, suggesting it acts as a reversible inhibitor in the cellular context [1].

SAHH mechanism Hepatocyte Enzyme inactivation NAD+

DHPA Enantiomer Purity Matters: (S)-DHPA vs. (R)-DHPA in Developmental Toxicology

The chirality of DHPA is a critical determinant of its biological effects. A direct comparison found that embryotoxic properties were more frequently expressed with (S)-DHPA compared to its enantiomer (R)-DHPA [1]. This underscores that the (S)-enantiomer is the primary bioactive form for both desired and adverse effects.

Enantiomer Toxicology Developmental biology Chirality

Optimal Use Cases for DHPA (CAS 452094-30-3) Based on Quantified Performance Data


Cryptosporidium parvum Research and Drug Screening

DHPA serves as a validated positive control for SAHH inhibition in Cryptosporidium parvum studies. Given its established IC50 of 24 μM against this parasite [1], researchers can use DHPA to benchmark novel antiparasitic compounds targeting the SAHH pathway. Its use ensures assay reproducibility and provides a reliable point of reference for comparing potency.

Epigenetic Studies of Sequence-Specific DNA Methylation

For researchers investigating the role of CNG methylation in gene regulation, particularly in plant systems, DHPA is the tool of choice due to its unique motif-specific hypomethylation activity [1]. Its transient and reversible effect on CNG motifs, without impacting CG methylation, allows for precise manipulation and observation of methylation dynamics, a capability not offered by global demethylating agents.

SAHH Mechanism and Enzyme Kinetics Studies

DHPA's distinct mechanism as a reversible, NAD+-independent SAHH inhibitor [1] makes it an invaluable probe for dissecting enzyme kinetics and inhibitor binding modes. It provides a contrasting pharmacological profile to mechanism-based, irreversible inhibitors, enabling comparative studies that elucidate the structure-activity relationship and functional consequences of different SAHH inhibition modalities.

Rotavirus and Broad-Spectrum Antiviral Assay Calibration

Despite its lower potency compared to next-generation SAHH inhibitors, DHPA's well-characterized MIC of 60 μg/mL against human rotavirus [1] makes it an ideal calibrant for in vitro antiviral screening assays. Its use helps establish a baseline for assay sensitivity and ensures that observed inhibitory effects from novel compounds are genuine and not due to experimental artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.